![molecular formula C5H3F3N2OS B1404094 2-(Trifluoromethyl)thiazole-4-carboxamide CAS No. 1180526-74-2](/img/structure/B1404094.png)
2-(Trifluoromethyl)thiazole-4-carboxamide
Overview
Description
“2-(Trifluoromethyl)thiazole-4-carboxamide” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields moderate to good results .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving 2-trifluoromethyl thiazoles are primarily based on the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction is versatile and can accommodate various substituted pyridinium 1,4-zwitterionic thiolates .Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been studied for their potential anticancer properties. For instance, certain thiazole-5-carboxamide compounds have shown inhibitory effects against various cancer cell lines, such as A-549 (lung carcinoma), Bel7402 (liver cancer), and HCT-8 (colon cancer) .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities in scientific research, indicating potential applications in pain management and inflammation control .
Antioxidant Properties
Thiazole derivatives have also been synthesized and tested for their antioxidant properties, with some compounds showing promising superoxide anion scavenging activity, which could be beneficial in managing oxidative stress-related conditions .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes at the molecular level . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.04 to 1.77 , which could influence its distribution and bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXOOKWTHBDCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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